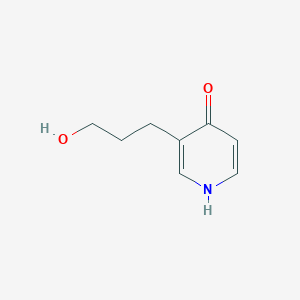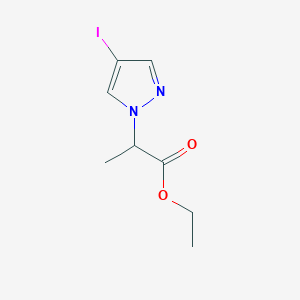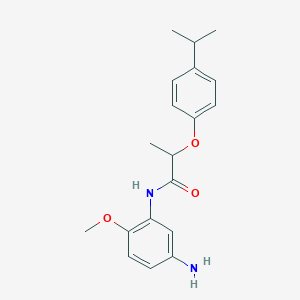
N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide
Vue d'ensemble
Description
N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide (NAMIP-IPPA) is a synthetic small molecule that is used in a variety of scientific research applications. It is a member of the phenoxypropanamide family of compounds, which are known for their complex structures and diverse biological activities. NAMIP-IPPA has been studied for its potential use in treating a range of diseases and conditions, including cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
Antioxidant Activity
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide derivatives showed significant antioxidant activities, approximately 1.4 times higher than the well-known antioxidant ascorbic acid. This highlights the compound's potential in therapeutic applications where oxidative stress plays a crucial role (Tumosienė et al., 2020).
Anticancer Activity
The same derivatives were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. They exhibited selective cytotoxicity, being more effective against the glioblastoma U-87 cell line, indicating their potential as anticancer agents. Specifically, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as the most active compound against the glioblastoma U-87 cell line (Tumosienė et al., 2020).
Antibacterial and Antifungal Applications
Antibacterial and Antifungal Activities
A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives demonstrated significant antibacterial and antifungal activities. Some compounds reached the same level of antimicrobial activity as the standard antibacterial agent Ampicillin and antifungal agent Fluconazole. Compounds such as N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide showed potent effects against most of the tested strains, highlighting the potential of these derivatives in combating resistant microbial strains (Helal et al., 2013).
Propriétés
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-propan-2-ylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12(2)14-5-8-16(9-6-14)24-13(3)19(22)21-17-11-15(20)7-10-18(17)23-4/h5-13H,20H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCXSUDJIBGBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-(4-isopropylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



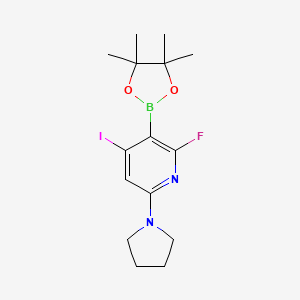
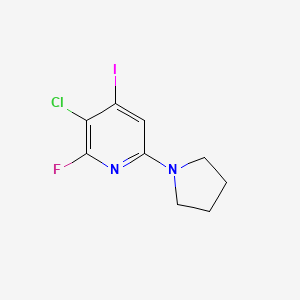
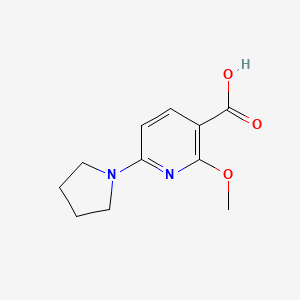
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1391174.png)
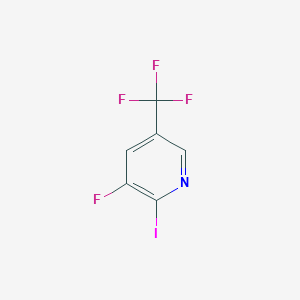
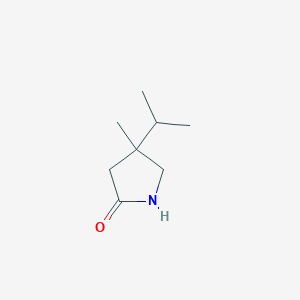
![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1391180.png)
![1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391181.png)
![1-(4-Fluorophenyl)-3,7-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1391183.png)
![3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1391184.png)
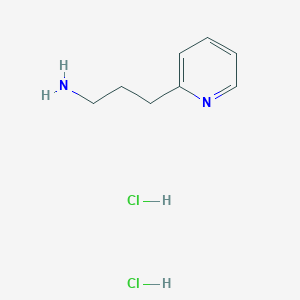
![3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1391186.png)
